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Abstract

Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol
currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered
significant attention for its potential therapeutic applications in acute organ injuries and chronic
liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of
action of larsucosterol is the inhibition of DNA methyltransferases (DNMTS), key enzymes
responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b,
larsucosterol modulates the expression of genes involved in critical cellular pathways, including
stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide
provides a comprehensive overview of larsucosterol sodium, focusing on its function as a
DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed
experimental protocols.

Introduction to Larsucosterol Sodium

Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic
regulator, meaning it can alter gene expression without changing the underlying DNA
sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the
pathophysiology of various diseases, including AH, where it leads to transcriptomic
reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of
DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1145032?utm_src=pdf-interest
https://www.benchchem.com/product/b1145032?utm_src=pdf-body
https://www.durect.com/2024/05/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis/
https://www.prnewswire.com/news-releases/durect-corporation-announces-phase-3-registrational-trial-design-for-larsucosterol-in-alcohol-associated-hepatitis-302258033.html
https://www.pharmaceutical-technology.com/data-insights/larsucosterol-sodium-durect-alcoholic-hepatitis-likelihood-of-approval/
https://www.durect.com/clinical-development/
https://www.durect.com/2024/05/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis/
https://www.durect.com/2023/11/durect-corporation-announces-topline-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis-with-promising-effect-on-mortality/
https://www.durect.com/2023/11/durect-corporation-announces-topline-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis-with-promising-effect-on-mortality/
https://clival.com/news/durect-reports-positive-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis
https://www.prnewswire.com/news-releases/durect-corporation-announces-topline-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis-with-promising-effect-on-mortality-301980628.html
https://www.benchchem.com/product/b1145032?utm_src=pdf-body
https://www.benchchem.com/product/b1145032?utm_src=pdf-body
https://www.durect.com/2024/05/durect-corporation-receives-fda-breakthrough-therapy-designation-for-larsucosterol-in-alcohol-associated-hepatitis/
https://www.prnewswire.com/news-releases/durect-corporation-announces-topline-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis-with-promising-effect-on-mortality-301980628.html
https://www.durect.com/2023/11/durect-corporation-announces-topline-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis-with-promising-effect-on-mortality/
https://clival.com/news/durect-reports-positive-results-from-phase-2b-ahfirm-trial-of-larsucosterol-in-alcohol-associated-hepatitis
https://www.durect.com/clinical-development/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell
survival, reduce inflammation, and decrease lipotoxicity.[1][7]

Chemical Properties:

e |[UPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-
yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-
cyclopenta[a]phenanthren-3-yl] sulfate.[8]

e Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]
e Molecular Formula: C27H45Na05S.[8][9]
e Molecular Weight: 504.7 g/mol .[8][9]

Mechanism of Action: DNMT Inhibition

Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1,
DNMT3a, and DNMT3Db.[3][5] In pathological states like severe alcohol-associated hepatitis,
the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This
hypermethylation can "silence" the transcription of essential genes required for cellular repair
and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of
genes involved in crucial signaling pathways.[5][10] The downstream effects include:

o Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate
apoptosis and cellular stress responses.[6]

¢ Reduced Inflammation: Altering the expression of pro-inflammatory genes.[6]

» Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]
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Proposed Mechanism of Action of Larsucosterol Sodium
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Caption: Proposed Mechanism of Action of Larsucosterol Sodium.

Quantitative Data from Clinical Trials

Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated
hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a
preceding Phase 2a study.

Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-
Day Outcomes)[4][5][11]
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Outcome

Placebo (Standard

of Care)

Larsucosterol 30
mg

Larsucosterol 90
mg

Global Population

90-Day Mortality

24.3% (25/103)

14.7% (15/102)

16.7% (17/102)

Mortality Reduction
vs. Placebo

41% (p=0.070)

35% (p=0.126)

90-Day Mortality or

Transplant

Not Statistically

Significant

Not Statistically

Significant

Not Statistically

Significant

U.S. Population (76%

of Patients)

90-Day Mortality

27.3% (21/77)

11.0% (8/73)

13.0% (10/77)

Mortality Reduction
vs. Placebo

57% (p=0.014)

58% (p=0.008)

Table 2: Phase 2a Open-Label Trial - Key Findings[12]

[13]

Parameter

Result

Patient Population

19 subjects with moderate to severe AH

Doses Evaluated

30 mg, 90 mg, 150 mg (IV infusion)

28-Day Survival

100% (19/19) survived the study period

Lille Score at Day 7

<0.45 in 89% of evaluable subjects (16/18),

indicating treatment response

MELD Score

Reductions from baseline observed at Day 28

Serum Total Bilirubin

Notable decline from baseline to Day 7 and Day

28

Safety

Well-tolerated with no drug-related serious

adverse events
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Experimental Protocols

Detailed methodologies for key clinical trials provide insight into the evaluation of
larsucosterol's safety and efficacy.

Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]

o Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]

o Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).
[51[11]

e Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]
o Larsucosterol 30 mg + Standard of Care (SOC)
o Larsucosterol 90 mg + Standard of Care (SOC)

o Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's
discretion.[11]

¢ Intervention:

o Asingle intravenous (1V) infusion of larsucosterol (30 or 90 mg) or placebo was
administered.[11][12]

o Asecond dose was administered after 72 hours if the patient remained hospitalized.[11]
e Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]

o Key Secondary Endpoint: 90-day mortality.[5][11]
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AHFIRM Phase 2b Clinical Trial Workflow

Patient Enroliment
(N=307 with Severe AH)

Randomization (1:1:1)

Treatmént Administration

.| Arm 1: Placebo + SOC Arm 2: Larsucosterol 30mg + SOC Arm 3: Larsucosterol 90mg + SOC
: (n=103) (n=102) (n=102) :

IV Infusion
(Day 1)

Optional 2nd dose if hospitalized at 72h

Follow-up Period
(90 Days)

Primary Endpoint Analysis: Key Secondary Endpoint Analysis:
Mortality or Transplant at 90 Days Mortality at 90 Days
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Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

Phase 2a Trial (Part of NCT01809132) Protocol[12]

« Study Design: A multicenter, open-label, dose-escalation study.[12]

+ Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe
(MELD 21-30) AH.[12]
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¢ Intervention:

o Subjects received a single intravenous (V) infusion of larsucosterol at doses of 30 mg, 90
mg, or 150 mg.[12]

o The drug was diluted in 100 mL of sterile saline or 5% dextrose and administered over 2
hours.[12]

» Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of
larsucosterol.[12]

» Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from
baseline, and 28-day mortality.[12]

Future Directions and Conclusion

The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong
rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated
hepatitis, with 90-day mortality as a primary endpoint.[S] The FDA has granted Breakthrough
Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to
address a critical unmet medical need.[1][13]

In conclusion, larsucosterol sodium represents a novel therapeutic approach that targets the
underlying epigenetic dysregulation in diseases like AH. Its mechanism as a DNMT inhibitor
allows it to modulate fundamental cellular processes involved in injury and repair. While the
AHFIRM trial did not meet its primary endpoint for the global population, the compelling
mortality reduction observed, especially in the U.S. subgroup, underscores its therapeutic
potential and warrants further investigation.[5][11] As an epigenetic modulator, larsucosterol
may also hold promise for other acute and chronic diseases characterized by similar
pathological DNA hypermethylation.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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